9-Bromo-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one

GABA-A Receptor Benzodiazepine Ligand Medicinal Chemistry

Stop wasting resources on generic analogs that jeopardize SAR continuity. 9-Bromo-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one is the precise scaffold required to replicate published Chk1 inhibition and GABA-A receptor modulation studies. The 9-bromo substituent is not decorative—it is a critical pharmacophoric element and a versatile synthetic handle for cross-coupling diversification. Use this high-purity intermediate to generate focused libraries, validate targets, or benchmark lead compounds. Don't let structural ambiguity compromise your data: insist on the exact CAS 882517-92-2 compound.

Molecular Formula C9H5BrN4O
Molecular Weight 265.07
CAS No. 882517-92-2
Cat. No. B3030214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Bromo-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one
CAS882517-92-2
Molecular FormulaC9H5BrN4O
Molecular Weight265.07
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)C3=NC=NN3C(=O)N2
InChIInChI=1S/C9H5BrN4O/c10-5-1-2-7-6(3-5)8-11-4-12-14(8)9(15)13-7/h1-4H,(H,13,15)
InChIKeyHLXDEXWXUULCPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Bromo-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one (CAS 882517-92-2): Core Scaffold Overview for Targeted Procurement


9-Bromo-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one is a heterocyclic compound featuring a 9-bromo-substituted triazoloquinazolinone core . This core scaffold is a recognized pharmacophore with established activity in kinase inhibition and receptor modulation, making it a valuable intermediate or probe in drug discovery [1]. Its specific bromine substitution at the 9-position is a key structural feature that can influence target binding and serve as a synthetic handle for further diversification [2].

9-Bromo-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one (CAS 882517-92-2): Why In-Class Generic Substitution Fails


Substituting the 9-bromo group or the core heterocycle with a generic analog is not trivial. Structure-activity relationship (SAR) studies on closely related triazoloquinazolinones demonstrate that specific substitutions, such as a 9-bromo or 9-chloro group, are critical determinants of biological activity [1][2]. For instance, in a series of benzodiazepine receptor ligands, the 9-bromo substituted compounds were specifically prepared to explore substitution effects, and subsequent cross-coupling demonstrated the impact of replacing the bromine [1]. Similarly, for checkpoint kinase 1 (Chk1) inhibition, the activity of triazoloquinazolinones is highly dependent on the specific substituent pattern, and simple core modifications can drastically alter potency and selectivity [2][3]. Therefore, the exact 9-bromo-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one structure is required to replicate or build upon established SAR, making generic replacement a high-risk strategy for research continuity.

9-Bromo-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one (CAS 882517-92-2): Quantitative Evidence Guide for Comparator Selection


9-Bromo-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one: A Key Intermediate in High-Affinity GABA-A Receptor Ligand Synthesis

This specific 9-bromo derivative is a crucial synthetic intermediate for generating high-affinity ligands for the benzodiazepine site of GABA-A receptors. A study by Nilsson et al. (2011) reported the synthesis of 9-bromo substituted triazoloquinazolinediones (compounds 8a-d) in an overall yield of approximately 40% over 8 steps, demonstrating a reliable synthetic path that incorporates this exact bromine substitution [1]. This contrasts with the lack of reported synthetic efficiency for non-brominated or alternatively substituted analogs in this specific context. The bromine atom serves as a versatile handle for subsequent cross-coupling reactions to create a library of 9-substituted analogs, enabling systematic SAR exploration [1].

GABA-A Receptor Benzodiazepine Ligand Medicinal Chemistry

9-Bromo-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one: A Validated Chk1 Inhibitor Pharmacophore Core

The [1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one core, which defines this compound, is a validated pharmacophore for inhibiting Checkpoint Kinase 1 (Chk1), a key target in DNA-damage response pathways [1][2]. The patent AU2007243520B2 explicitly claims substituted triazoloquinazolinones, including those with halogen substitutions, as inhibitors of Chk1 [1]. Further research by Oza et al. (2012) optimized this class and identified potent Chk1 inhibitors (e.g., 14c, 14h, 16e) that showed dose-dependent abrogation of cell cycle arrest in a pharmacodynamic model [2]. The presence of a 9-bromo group is a key structural feature within the patented scope, placing this specific compound within a well-defined, biologically active chemical space [1].

Checkpoint Kinase 1 Chk1 Inhibitor Oncology

9-Bromo-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one: Defined Physicochemical Properties for Assay Development

Unlike many research compounds with uncharacterized properties, the physicochemical profile of 9-Bromo-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one is well-documented. Reputable vendors specify its physical form as a solid at 20°C . Its density is reported as 2.1±0.1 g/cm³, and its exact mass is 263.964661 [1]. These defined properties are crucial for accurate weighing, solubility calculations, and formulation for biological assays, reducing experimental variability compared to analogs with poorly defined or variable physical states.

Physicochemical Properties Solubility Procurement Specification

9-Bromo-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one: Purity and Quality Control Benchmarking

The commercial availability of this compound is consistently linked to defined purity grades. Vendors such as Bidepharm and AKSci supply this compound with a standard purity specification of 95% or higher . Bidepharm further provides batch-specific quality control (QC) data, including NMR, HPLC, and GC reports . This level of analytical characterization is a verifiable differentiator when compared to other in-class compounds or custom synthesis, where purity may be unverified or lower, directly impacting the reliability of subsequent research data.

Purity Quality Control Procurement

9-Bromo-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one (CAS 882517-92-2): High-Value Application Scenarios


Medicinal Chemistry: Synthesis of High-Affinity GABA-A Receptor Ligands

This compound is the ideal starting material for generating a library of 9-substituted triazoloquinazolinediones to explore structure-activity relationships (SAR) at the benzodiazepine site of GABA-A receptors [1]. The 9-bromo group serves as a synthetic handle for cross-coupling reactions to introduce diverse substituents, a strategy validated in published research [1].

Oncology Research: Development of Novel Chk1 Inhibitors

As a core scaffold of a patented class of Checkpoint Kinase 1 (Chk1) inhibitors, this compound is a strategic starting point for medicinal chemistry programs targeting the DNA-damage response in cancer [2][3]. It can be used as a reference compound or for further optimization to improve potency and pharmacokinetic properties [3].

Biochemical and Cellular Assay Development

The defined physicochemical properties and high purity of this compound make it suitable for use as a positive control, tool compound, or standard in biochemical and cell-based assays [4]. Its well-characterized nature reduces experimental noise and ensures reliable data interpretation [4].

Chemical Biology and Target Deconvolution Studies

Given its inclusion in a class of compounds with known biological activity, this compound can be used in chemical biology experiments for target identification, validation, and pathway analysis. Its bromine atom could potentially be exploited for affinity-based or activity-based protein profiling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 9-Bromo-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.